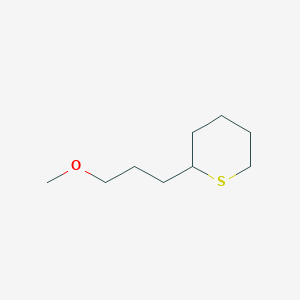
2-(3-Methoxypropyl)thiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxypropyl)tetrahydro-2H-thiopyran is a chemical compound with the molecular formula C9H19NOS It is a derivative of tetrahydrothiopyran, featuring a methoxypropyl group attached to the thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)tetrahydro-2H-thiopyran typically involves the reaction of tetrahydrothiopyran with 3-methoxypropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for 2-(3-methoxypropyl)tetrahydro-2H-thiopyran are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxypropyl)tetrahydro-2H-thiopyran can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methoxypropyl)tetrahydro-2H-thiopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)tetrahydro-2H-thiopyran involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran: The parent compound without the methoxypropyl group.
2-(3-chloropropyl)tetrahydro-2H-thiopyran: A similar compound with a chloro group instead of a methoxy group.
2-(3-hydroxypropyl)tetrahydro-2H-thiopyran: A derivative with a hydroxy group.
Uniqueness
2-(3-methoxypropyl)tetrahydro-2H-thiopyran is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62737-94-4 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-(3-methoxypropyl)thiane |
InChI |
InChI=1S/C9H18OS/c1-10-7-4-6-9-5-2-3-8-11-9/h9H,2-8H2,1H3 |
InChI Key |
ISWLHRPZRSDPTP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1CCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


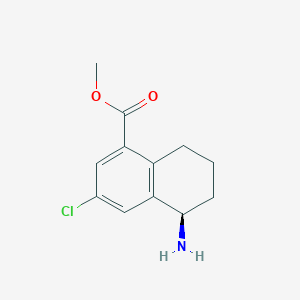
![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)
![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)
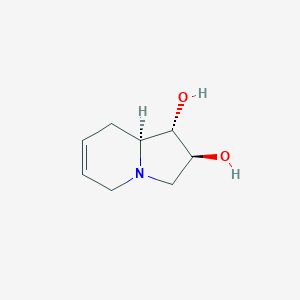

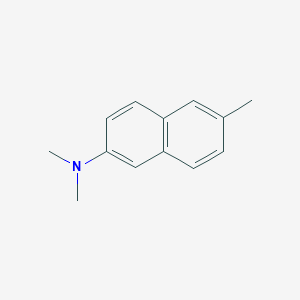
![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)
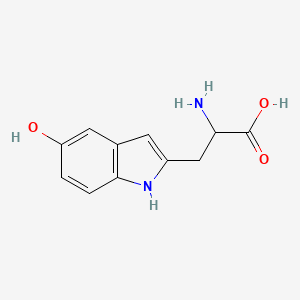
![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)
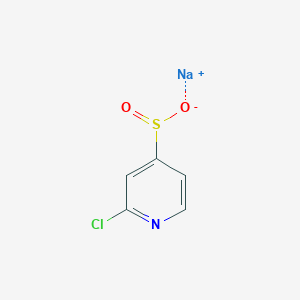
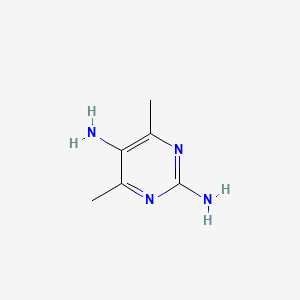
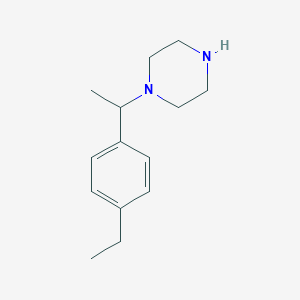
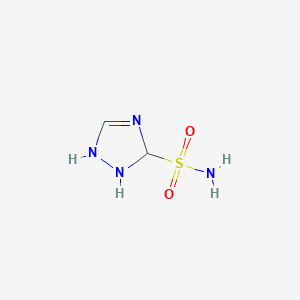
![5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13110058.png)
